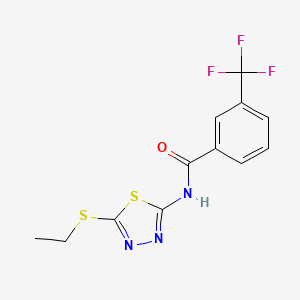

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a trifluoromethyl group attached to a benzamide structure

Mécanisme D'action

Target of Action

Compounds containing thetrifluoromethyl group have been known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethyl-containing compounds can be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation . This suggests that the compound may interact with its targets through the activation of the C–F bond.

Biochemical Pathways

The activation of the c–f bond in trifluoromethyl-containing compounds has been associated with the synthesis of diverse fluorinated compounds , indicating that the compound may affect pathways related to fluorinated compound synthesis.

Pharmacokinetics

It’s known that n-trifluoromethyl azoles possess high hydrolytic, chemical, and metabolic stabilities . This suggests that the compound may have similar properties, potentially impacting its bioavailability.

Result of Action

Compounds with a trifluoromethyl group have been associated with a broad range of inhibitory effects, suggesting targets that have a global effect on bacterial cell function .

Action Environment

The stability of n-trifluoromethyl azoles suggests that the compound may be stable and effective in various environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting an appropriate thioamide with hydrazine derivatives under controlled conditions.

Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution reactions, often using ethylthiol as the nucleophile.

Attachment of the Trifluoromethylbenzamide Moiety: The final step involves coupling the thiadiazole intermediate with a trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

Substitution: The benzamide and thiadiazole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydride) are commonly employed.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines or reduced aromatic rings.

Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Comparaison Avec Des Composés Similaires

- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-(trifluoromethyl)benzamide

- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(difluoromethyl)benzamide

Comparison:

- Structural Differences: Variations in the position of the trifluoromethyl group or the presence of different substituents on the thiadiazole ring.

- Unique Features: N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the specific combination of the ethylthio group and the trifluoromethylbenzamide moiety, which may confer distinct chemical and biological properties.

Activité Biologique

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article delves into its biological activity, synthesis, and the underlying mechanisms that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a thiadiazole moiety, known for various biological activities, and a trifluoromethyl group that enhances its lipophilicity and membrane permeability. The molecular formula is C10H10F3N3S with a molecular weight of approximately 293.32 g/mol. The structural characteristics are pivotal for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. Specifically, this compound has shown promising results in inhibiting the proliferation of cancer cells:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung carcinoma), and HeLa (cervical cancer).

- IC50 Values : Compounds similar to this one have demonstrated IC50 values often in the low micromolar range (e.g., <10 µM), indicating potent anticancer activity.

Table 1: Comparison of IC50 Values for Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 5.0 | Induces apoptosis |

| N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | A549 | 7.2 | Cell cycle arrest |

| N-(5-methylthio-1,3,4-thiadiazol-2-yl)acetamide | HeLa | 6.5 | Apoptosis induction |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound leads to increased apoptotic cell death in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Some studies indicate that it can induce cell cycle arrest at the sub-G1 phase, preventing further proliferation of cancer cells.

- Molecular Docking Studies : In silico studies suggest strong binding affinity to key proteins involved in cell proliferation and survival pathways, such as VEGFR-2.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in cancer treatment:

- Study 1 : A series of 1-(5-benzylthio)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. Notably, compounds with similar structural features to this compound showed IC50 values significantly lower than standard treatments like sorafenib .

- Study 2 : The compound was tested alongside other thiadiazole analogs in a comparative study where it exhibited superior cytotoxicity against HeLa cells compared to derivatives lacking the trifluoromethyl group .

Propriétés

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3OS2/c1-2-20-11-18-17-10(21-11)16-9(19)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTLSZCHVHNSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.